

Target Deconvolution and Validation Strategy for the Aminopyrazole-Morpholine Scaffold

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Compound of Interest

Compound Name: *4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine*

CAS No.: 1239694-08-6

Cat. No.: B2415556

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Executive Summary & Chemical Logic

The compound **4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine** represents a "privileged scaffold" in medicinal chemistry, predominantly associated with ATP-competitive kinase inhibition. Its structural architecture—a 5-amino-pyrazole core coupled with a morpholine amide—is designed to exploit the donor-acceptor-donor (D-A-D) hydrogen bonding motif found in the hinge region of the kinase ATP-binding pocket.

While often used as a fragment or starting block, this specific molecule acts as a Class I kinase inhibitor. The primary challenge in target identification (Target ID) for this scaffold is not finding a target, but deconvoluting its selectivity profile among the ~518 human kinases, with a high probability of hitting Cyclin-Dependent Kinases (CDKs), Aurora Kinases, or p38 MAPKs.

This guide details a self-validating workflow to move from this chemical structure to a confirmed, biologically relevant target.

Structural Basis of Target Recognition

Before initiating wet-lab screens, one must understand the "warhead" mechanism to select the correct assay libraries.

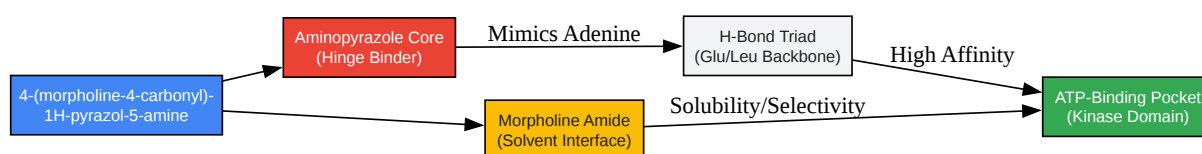
The Pharmacophore

- Hinge Binder (The Anchor): The 5-amino-pyrazole moiety mimics the adenine ring of ATP. It forms a bidentate or tridentate hydrogen bond network with the kinase hinge region backbone (typically residues like Glu, Met, or Leu).
- Solvent Tail (The Vector): The morpholine-4-carbonyl group extends towards the solvent-exposed region (ribose binding pocket). This group modulates physicochemical properties (solubility) and can pick up auxiliary hydrogen bonds, but it rarely dictates primary selectivity.

Hypothesis: The target is likely a Serine/Threonine kinase.[1] Tyrosine kinases are less likely but possible if the morpholine accesses the "gatekeeper" residue.

Visualization of the Binding Hypothesis

The following diagram illustrates the logical flow from chemical structure to predicted kinase interaction.



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Figure 1: Structural deconstruction of the probe and its predicted interaction mode with the kinase hinge region.

Experimental Workflow: From Hit to Validated Target

This protocol moves from low-cost, high-throughput screening to high-fidelity cellular validation.

Phase 1: The Broad Sweep (Kinome Profiling)

Objective: Rapidly filter the human kinome to identify the top 1-5 binders.

Method: KinomeScan™ (Competition Binding Assay) or Thermal Shift Assay (TSA).

- Why KinomeScan? It measures thermodynamic binding affinity () rather than enzymatic activity (), preventing false negatives caused by high ATP concentrations in functional assays.
- Protocol Overview:
 - Immobilize kinase active site ligands on beads.
 - Incubate DNA-tagged kinases with the beads in the presence of **4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine** (10 μM).
 - Elute and quantify via qPCR.
 - Success Criterion: >35% inhibition of binding implies a "Hit."

Phase 2: Orthogonal Validation (Biophysical)

Objective: Confirm direct binding and rule out aggregation artifacts (a common issue with small amino-heterocycles). Method: Surface Plasmon Resonance (SPR).

- Protocol:
 - Chip: CM5 sensor chip with immobilized candidate kinase (e.g., CDK2).
 - Running Buffer: HBS-P+ with 1% DMSO (critical for solubility).
 - Injection: Multi-cycle kinetics (0.1 μM to 10 μM).
 - Analysis: Fit to a 1:1 Langmuir binding model.
 - Self-Validation: The must be theoretical (based on MW ratio). If is super-stoichiometric, the compound is aggregating (False Positive).

Phase 3: Cellular Target Engagement (CETSA)

Objective: Prove the compound enters the cell and stabilizes the target in a complex biological matrix. This is the "Gold Standard" for target relevance.

Detailed CETSA Protocol

- Cell Culture: Grow relevant cancer cell lines (e.g., HeLa or MCF7) to 70% confluence.
- Treatment: Treat cells with 10 μ M of the compound or DMSO control for 1 hour.
- Harvest: Trypsinize, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.
- Thermal Challenge: Aliquot samples into PCR tubes. Heat individually across a gradient (
to
) for 3 minutes.
- Lysis: Cool to RT, add NP-40 lysis buffer, and freeze-thaw (x3) to lyse.
- Separation: Centrifuge at 20,000 x g for 20 mins at
to pellet denatured/precipitated proteins.
- Detection: Run the supernatant (soluble fraction) on SDS-PAGE and Western Blot for the candidate kinase (e.g., anti-CDK2).
- Data Analysis: Plot normalized band intensity vs. Temperature.
 - Result: A right-shift in the melting curve (
shift >
) confirms target engagement.

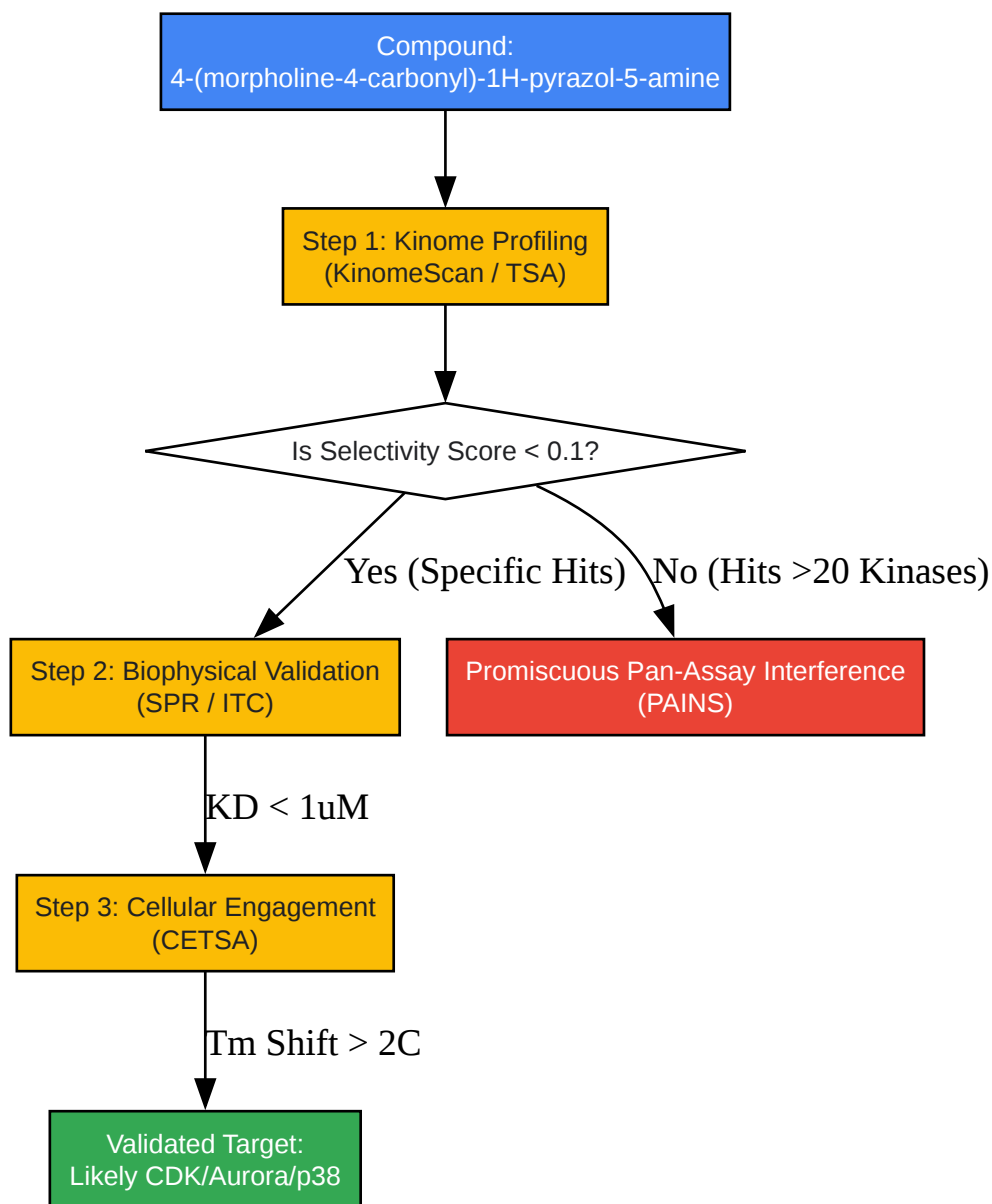
Quantitative Data Structure

When reporting results, structure your data as follows to ensure comparability across assays.

Assay Type	Metric	Threshold for Validation	Interpretation
KinomeScan	% Control	< 35% remaining	Strong Binder
FRET/Enzymatic		< 500 nM	Potent Inhibitor
SPR		< 1 μ M	Specific Physical Interaction
CETSA		>	Cellular Stabilization Confirmed

Pathway & Logic Visualization

The following diagram outlines the decision tree for validating the target of this specific scaffold.



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Figure 2: The critical path for target deconvolution, filtering out promiscuous binders (PAINS) early in the process.

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